3-[1-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-N-(3,3-diphenylpropyl)propanamide
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Overview
Description
3-[1-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(3,3-DIPHENYLPROPYL)PROPANAMIDE is a complex organic compound with a unique structure that includes a benzodioxole moiety, an imidazolidinyl group, and a diphenylpropyl chain. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(3,3-DIPHENYLPROPYL)PROPANAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzodioxole moiety, the construction of the imidazolidinyl ring, and the attachment of the diphenylpropyl chain. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
3-[1-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(3,3-DIPHENYLPROPYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
3-[1-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(3,3-DIPHENYLPROPYL)PROPANAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of 3-[1-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(3,3-DIPHENYLPROPYL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole moiety but differs in the rest of the structure.
1,3-Benzodioxol-5-Ylmethylamine: Contains the benzodioxole moiety and an amine group.
3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: Similar benzodioxole structure with a different functional group.
Uniqueness
3-[1-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(3,3-DIPHENYLPROPYL)PROPANAMIDE is unique due to its combination of the benzodioxole moiety, imidazolidinyl ring, and diphenylpropyl chain. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C29H29N3O5 |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
3-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-(3,3-diphenylpropyl)propanamide |
InChI |
InChI=1S/C29H29N3O5/c33-27(30-16-15-23(21-7-3-1-4-8-21)22-9-5-2-6-10-22)14-12-24-28(34)32(29(35)31-24)18-20-11-13-25-26(17-20)37-19-36-25/h1-11,13,17,23-24H,12,14-16,18-19H2,(H,30,33)(H,31,35) |
InChI Key |
ATCYFSWBKJMVGW-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C(NC3=O)CCC(=O)NCCC(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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